molecular formula C10H10O3 B1606861 Methyl 2-oxo-3-phenylpropanoate CAS No. 6362-58-9

Methyl 2-oxo-3-phenylpropanoate

Cat. No.: B1606861
CAS No.: 6362-58-9
M. Wt: 178.18 g/mol
InChI Key: KAOSFPBSWNREAY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-phenylpropanoate, also known as methyl benzoylformate, is an organic compound with the molecular formula C10H10O3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and serves as an important intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of benzoylformic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Another method involves the reaction of benzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acidification to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced via the esterification of benzoylformic acid with methanol using sulfuric acid as a catalyst. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-phenylpropanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. It can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Properties

IUPAC Name

methyl 2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOSFPBSWNREAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340190
Record name Methyl 2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-58-9
Record name Methyl 2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Oxo-3-phenylpropanoic acid (20 g), DMF (100 ml) and DBU (18.2 ml) were combined at 0° C. under N2 atmosphere, and the mixture was stirred at 0° C. for an hour. Then iodomethane (15.2 ml) was added to the solution at 0° C. The reaction mixture was stirred at r.t. for 3 hours, and poured into 1N-HCl. The mixture was extracted with AcOEt (twice). The combined organic layer was washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography over silica gel with CHCl3/AcOEt (30:1) as an eluent, and triturated with IPE/n-Hexane to give methyl 2-oxo-3-phenylpropanoate (11.2 g) as a pale yellow wax.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
15.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the procedure of step (iii) of Example 1 but charging 1 g of sulfuric acid into the three-necked flask in lieu of p-toluenesulfonic acid monohydrate, and the whole o-xylene solution containing 95 g (0.43 mole) of butyl phenylpyruvate and sulfuric acid as obtained in step (ii) of Example 8 into the dropping funnel in place of methyl phenylpyruvate, the reaction was carried out in the same manner as in step (iii) of Example 1. The total reaction time was prolonged to 6 hours. The conversion of butyl phenylpyruvate was 97 percent and the selectivity toward butyl α-acetamidocinnamate 85 mole percent (yield of butyl α-acetamidocinnamate: 93 g). The reaction mixture was washed with water in the same manner as in step (iii) of Example 1 to give about 650 ml of an o-xylene solution containing butyl α-acetamidocinnamate in a concentration of about 0.55 mole per liter.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butyl phenylpyruvate
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-3-phenylpropanoate
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Methyl 2-oxo-3-phenylpropanoate
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Methyl 2-oxo-3-phenylpropanoate
Reactant of Route 6
Methyl 2-oxo-3-phenylpropanoate

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